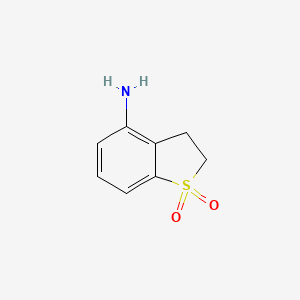

1,1-Dioxo-2,3-dihydro-1-benzothiophen-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1-Dioxo-2,3-dihydro-1-benzothiophen-4-amine is an organic compound with the molecular formula C8H9NO2S. It is related to the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has been studied for various pharmacological activities .

Synthesis Analysis

While specific synthesis methods for 1,1-Dioxo-2,3-dihydro-1-benzothiophen-4-amine were not found, related compounds such as 1,2,4-benzothiadiazine-1,1-dioxides have been synthesized and studied . For instance, efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation has been reported .Molecular Structure Analysis

The molecular structure of 1,1-Dioxo-2,3-dihydro-1-benzothiophen-4-amine is based on the benzothiophene core, which is a bicyclic system consisting of a benzene ring fused to a thiophene ring . The molecule also contains two oxygen atoms, forming a 1,1-dioxide group, and an amine group at the 4-position.Physical And Chemical Properties Analysis

The molecular formula of 1,1-Dioxo-2,3-dihydro-1-benzothiophen-4-amine is C8H9NO2S, and its molecular weight is 183.23.Scientific Research Applications

Antimicrobial Activity

The compound has been reported to have antimicrobial properties . This makes it potentially useful in the development of new antimicrobial drugs.

Antiviral Activity

The compound also exhibits antiviral activity . This suggests that it could be used in the development of antiviral therapies.

Antihypertensive Properties

The compound has been found to have antihypertensive properties . This means it could potentially be used in the treatment of high blood pressure.

Antidiabetic Activity

The compound has been reported to have antidiabetic activity . This suggests that it could be used in the development of new treatments for diabetes.

Anticancer Properties

The compound has been found to have anticancer properties . This suggests that it could be used in the development of new cancer treatments.

KATP Channel Activators

The compound has been found to act as a KATP channel activator . KATP channels play a key role in cellular metabolism and the regulation of electrical activity in various cell types.

AMPA Receptor Modulators

The compound has been found to act as an AMPA receptor modulator . AMPA receptors are involved in fast synaptic transmission in the central nervous system.

Enzymatic Synthesis

The compound has been used in the enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs . These motifs are extensively utilized in diverse medicinal substances and bioactive natural compounds, exhibiting significant biological activities.

Future Directions

The future directions of research on 1,1-Dioxo-2,3-dihydro-1-benzothiophen-4-amine and related compounds could involve further exploration of their pharmacological activities and the development of more efficient synthesis methods . The study of structural–activity relationships may also be a significant area of interest .

Mechanism of Action

Target of action

Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to have various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of action

The functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity .

Biochemical pathways

Given the wide range of biological activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide ring, it can be inferred that these compounds may interact with multiple biochemical pathways .

Result of action

The wide range of biological activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide ring suggests that these compounds may have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

1,1-dioxo-2,3-dihydro-1-benzothiophen-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c9-7-2-1-3-8-6(7)4-5-12(8,10)11/h1-3H,4-5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZYTQFTDSQYEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=CC=CC(=C21)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2533682.png)

![methyl 4-oxo-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2533691.png)

![N-[(4-Aminooxan-4-yl)methyl]-2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B2533692.png)

![3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2533693.png)

![2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2533695.png)

![N-[1-(1,3-Benzothiazol-2-yl)ethyl]-5-chloro-2-methylsulfonylpyridine-4-carboxamide](/img/structure/B2533701.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2533703.png)

![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2533704.png)